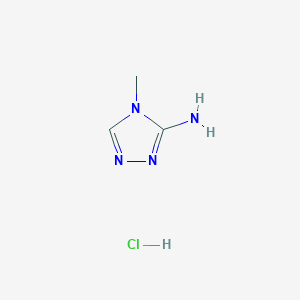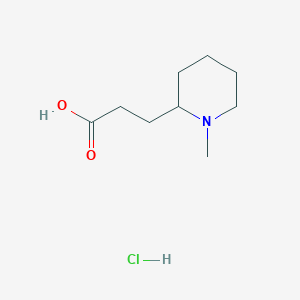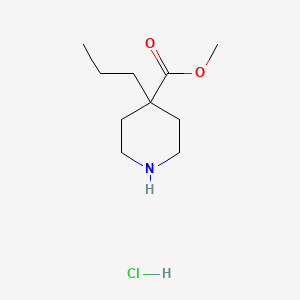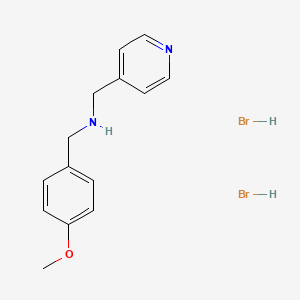
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
“4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a triazole nucleus, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The InChI code for this compound is 1S/C2H4N4/c3-2-4-1-5-6-2/h1H, (H3,3,4,5,6) .
Chemical Reactions Analysis
Triazoles, including “this compound”, can participate in a variety of chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C2H4N4, and its molecular weight is 84.08 . It is a solid compound .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, the class of compounds to which 4-methyl-4h-1,2,4-triazol-3-amine hydrochloride belongs, often interact with biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
Compounds in the 1,2,4-triazole class have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
The inhibition of ergosterol biosynthesis, as seen in other 1,2,4-triazoles, can disrupt the integrity and function of fungal cell membranes, affecting multiple downstream effects .
Pharmacokinetics
Triazole-based compounds are known for their excellent bioavailability in oral formulations .
Result of Action
The disruption of fungal cell membranes due to the inhibition of ergosterol biosynthesis is a common result of the action of 1,2,4-triazoles .
Biochemical Analysis
Biochemical Properties
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s triazole ring structure allows it to bind effectively with these enzymes, inhibiting or modifying their activity . Additionally, it has been shown to interact with receptors such as the GABA receptor, influencing neurotransmission and exhibiting potential anxiolytic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s amino acid residues . The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in specific tissues, including the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, influencing its function and activity .
Properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINVSSMBJNKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)



![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)
![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)





![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
